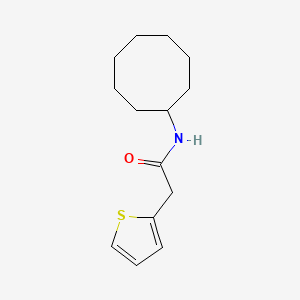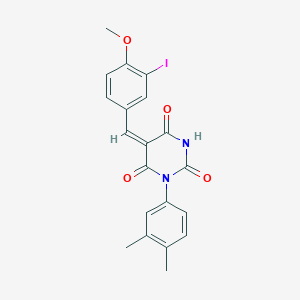
N-cyclooctyl-2-(2-thienyl)acetamide
描述
N-cyclooctyl-2-(2-thienyl)acetamide, also known as CT-3, is a synthetic compound that belongs to the family of aminoalkylindoles. It was first synthesized in the 1990s and has since been studied for its potential use in medicine and scientific research. CT-3 is a non-psychotropic compound, meaning it does not produce the psychoactive effects associated with other cannabinoids such as THC.
科学研究应用
N-cyclooctyl-2-(2-thienyl)acetamide has been studied for various potential medical applications, including its use as an anti-inflammatory, analgesic, and neuroprotective agent. It has also been investigated for its potential use in the treatment of cancer and as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
N-cyclooctyl-2-(2-thienyl)acetamide interacts with the endocannabinoid system (ECS) in the body, specifically with the CB2 receptor. The CB2 receptor is primarily found in immune cells and is involved in regulating inflammation and immune responses. This compound has been shown to activate the CB2 receptor, which leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects both in vitro and in vivo. It has been shown to reduce inflammation in animal models of arthritis and multiple sclerosis. This compound has also been shown to have analgesic effects, reducing pain in animal models of neuropathic pain and inflammatory pain. In addition, this compound has been shown to protect against neurodegeneration in animal models of Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using N-cyclooctyl-2-(2-thienyl)acetamide in lab experiments is its non-psychotropic nature, which allows for the study of its effects without the confounding effects of psychoactive compounds. Additionally, this compound has been shown to have a high affinity for the CB2 receptor, making it a potentially useful tool for studying the role of the CB2 receptor in various physiological processes. However, one limitation of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of N-cyclooctyl-2-(2-thienyl)acetamide. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound has anti-proliferative effects on cancer cells and may be useful in combination with other cancer therapies. Additionally, this compound may have potential as a therapeutic agent for neurodegenerative diseases, as it has been shown to protect against neurodegeneration in animal models. Further studies are needed to fully elucidate the potential medical applications of this compound and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound with potential medical applications. Its non-psychotropic nature and high affinity for the CB2 receptor make it a potentially useful tool for studying the role of the ECS in various physiological processes. This compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and may have potential as a therapeutic agent for cancer and neurodegenerative diseases. Further research is needed to fully understand the potential applications of this compound and to determine its safety and efficacy in humans.
属性
IUPAC Name |
N-cyclooctyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c16-14(11-13-9-6-10-17-13)15-12-7-4-2-1-3-5-8-12/h6,9-10,12H,1-5,7-8,11H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMULTQHXODKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4848479.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[3-(4-methyl-1-piperazinyl)propyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4848487.png)

![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4848504.png)
![2-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4848509.png)
![methyl [4-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4848523.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3-cyclohexylpropanoate](/img/structure/B4848528.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-propylphenoxy)butanamide](/img/structure/B4848535.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B4848540.png)
![methyl 2-({[2-(3,4-dichlorophenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4848546.png)
![N-bicyclo[2.2.1]hept-2-yl-3-(4-methylphenyl)propanamide](/img/structure/B4848549.png)
![N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4848551.png)
![2-bromo-N-{4-[4-methyl-5-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B4848560.png)